A-674563

Catalog No.
S516576
CAS No.
552325-73-2
M.F
C22H22N4O
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-674563

CAS Number

552325-73-2

Product Name

A-674563

IUPAC Name

(2S)-1-[[5-(3-methyl-2H-indazol-5-yl)-3-pyridinyl]oxy]-3-phenylpropan-2-amine

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1

InChI Key

BPNUQXPIQBZCMR-IBGZPJMESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

A674563; A 674563; A-674563

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N

The exact mass of the compound A-674563 is 358.17936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A-674563 is an ATP-competitive, reversible kinase inhibitor primarily targeting Akt1 (Ki = 11 nM), with secondary activity against PKA (Ki = 16 nM) and CDK2 (Ki = 46 nM)[1]. Developed by replacing the indole moiety of earlier-generation inhibitors with a phenyl group, A-674563 was specifically engineered to overcome poor pharmacokinetic profiles, achieving high oral bioavailability for mammalian models [2]. For procurement professionals and lead researchers, this compound serves as a critical baseline material when in vivo oral dosing compatibility and dual Akt1/CDK2 suppression are required, offering a distinct operational advantage over non-orally bioavailable precursors and highly selective but single-target pan-Akt allosteric inhibitors [3].

Generic substitution of A-674563 with its direct structural precursor (A-443654) or common pan-Akt benchmarks (such as MK-2206) introduces severe operational and experimental failure risks. While A-443654 possesses higher raw biochemical potency, its indole-based structure severely limits oral bioavailability, rendering it unsuitable for standard oral gavage xenograft protocols without complex formulation adjustments [1]. Conversely, substituting A-674563 with the allosteric pan-Akt inhibitor MK-2206 fails in specific oncology models, such as non-small cell lung cancer (NSCLC), where pan-Akt inhibition can inadvertently enhance tumor development due to the loss of Akt2 [2]. A-674563 avoids this by providing a specific Akt1/CDK2 inhibitory profile that actively suppresses cell cycle progression in these sensitive models, making it non-interchangeable for targeted cell-survival assays [2].

Pharmacokinetic Processability: Oral Bioavailability vs. Precursor A-443654

A critical procurement differentiator for A-674563 is its engineered pharmacokinetic profile. By replacing the indole moiety of A-443654 with a phenyl group, A-674563 achieves an oral bioavailability of 67% in murine models [1]. In contrast, the precursor A-443654, despite its 160 pM potency, suffers from poor oral bioavailability, restricting its utility in standard oral dosing regimens [1]. This structural modification allows A-674563 to be administered via oral gavage (e.g., 20-100 mg/kg/day) while maintaining systemic efficacy [1].

Evidence DimensionOral Bioavailability (Murine Model)
Target Compound Data67% oral bioavailability
Comparator Or BaselineA-443654 (Poor oral bioavailability requiring non-oral administration)
Quantified DifferenceA-674563 enables standard oral gavage workflows, overcoming the systemic delivery limitations of its precursor.
ConditionsIn vivo pharmacokinetic profiling in mice.

Ensures researchers can procure a compound compatible with standard, non-invasive oral dosing protocols for long-term xenograft studies.

Mainstream Application Fit: Enhanced Efficacy in NSCLC vs. MK-2206

In non-small cell lung cancer (NSCLC) models, A-674563 demonstrates distinct procurement value over standard pan-Akt inhibitors. Across six human NSCLC cell lines, A-674563 was significantly more effective at reducing cell survival compared to the widely used pan-Akt inhibitor MK-2206 [1]. This enhanced efficacy is attributed to A-674563's dual suppression of Akt1 and CDK2, which alters cell cycle progression more aggressively than the broad Akt1/2/3 inhibition of MK-2206, particularly since Akt2 inhibition can sometimes be counterproductive in lung tumorigenesis [1].

Evidence DimensionReduction in NSCLC Cell Survival
Target Compound DataA-674563 (Significant reduction across 6 cell lines via Akt1/CDK2 suppression)
Comparator Or BaselineMK-2206 (Inferior cell survival reduction via pan-Akt inhibition)
Quantified DifferenceA-674563 provides statistically significant improvements in cell viability reduction over MK-2206 at equivalent IC50-calibrated dosing.
ConditionsIn vitro cell viability assays across six NSCLC cell lines (e.g., A549, A427) over 72 hours.

Directs procurement away from generic pan-Akt inhibitors toward A-674563 for lung cancer models requiring specific CDK2-mediated cell cycle arrest.

Formulation Compatibility: Chemosensitization with Paclitaxel

A-674563 is highly validated as a chemosensitizing agent in combination formulations. In PC-3 prostate cancer xenograft models, A-674563 administered as a monotherapy (40 mg/kg/day, p.o.) showed no significant tumor inhibitory activity[1]. However, when formulated in combination with paclitaxel (15 mg/kg/day), the efficacy of the combination therapy was significantly improved compared to paclitaxel alone, demonstrating robust tumor growth suppression [1].

Evidence DimensionIn Vivo Tumor Growth Inhibition
Target Compound DataA-674563 (40 mg/kg/day) + Paclitaxel (15 mg/kg/day) (Significant tumor suppression)
Comparator Or BaselineA-674563 Monotherapy (No significant monotherapy activity)
Quantified DifferenceThe addition of A-674563 converts an ineffective monotherapy baseline into a highly synergistic combination formulation.
ConditionsPC-3 prostate cancer mouse xenograft model.

Validates the procurement of A-674563 specifically as a combination-therapy enhancer rather than a standalone therapeutic in solid tumor models.

Oral Dosing Xenograft Studies in Oncology

Due to its engineered 67% oral bioavailability, A-674563 is a highly suitable choice for in vivo oncology models requiring daily oral gavage (e.g., 20-100 mg/kg/day). It successfully bypasses the formulation and delivery challenges associated with its precursor, A-443654, making it ideal for long-term pharmacokinetic and pharmacodynamic studies [1].

NSCLC Cell Line Screening and Cell Cycle Arrest Assays

A-674563 is specifically indicated for non-small cell lung cancer (NSCLC) research where pan-Akt inhibition (like that of MK-2206) is suboptimal. Its dual ability to inhibit Akt1 and CDK2 makes it a practical procurement choice for inducing G2 cell cycle arrest and apoptosis in cell lines where Akt2 preservation is desired [2].

Taxane Combination Therapy Workflows

A-674563 is highly validated for use in combination formulations with taxanes (such as paclitaxel). Procurement for prostate cancer (PC-3) or soft tissue sarcoma models should focus on its role as a chemosensitizer, where it effectively unlocks tumor growth suppression that neither drug achieves optimally as a monotherapy [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.17936134 Da

Monoisotopic Mass

358.17936134 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3W2X0WGW6C

Other CAS

552325-73-2

Wikipedia

A-674563

Dates

Last modified: 08-15-2023
1: Tei H, Miyake H, Fujisawa M. Enhanced sensitivity to sorafenib by inhibition

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